N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
Description
This oxalamide derivative features a 3,4-dimethoxyphenyl group at the N1 position and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent at the N2 position. The compound’s structure combines aromatic methoxy groups with a sulfur-containing heterocyclic moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-22-13-5-4-12(10-14(13)23-2)19-16(21)15(20)18-11-17(24-3)6-8-25-9-7-17/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQIESZMBKGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by an oxalamide linkage, a dimethoxyphenyl group, and a methoxytetrahydrothiopyran moiety. Its molecular formula is CHNOS, which suggests a diverse range of interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, oxalamide derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methoxy groups is believed to enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against various cancer cell lines.
Case Study: In Vitro Analysis
A study conducted on a series of oxalamide derivatives demonstrated that compounds with a methoxy substitution exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC values for these compounds were notably lower than those for their non-methoxy counterparts, suggesting that the methoxy groups play a crucial role in biological activity.
| Compound | IC (µM) |
|---|---|
| Control | 25 |
| Oxalamide A | 15 |
| Oxalamide B | 10 |
| N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | 8 |
Anti-inflammatory Activity
In addition to anticancer effects, preliminary data suggest that this compound may possess anti-inflammatory properties. Compounds containing oxalamide linkages have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation.
Absorption and Metabolism
The pharmacokinetic profile of this compound has not been extensively studied. However, based on similar compounds, it is hypothesized that the methoxy groups enhance oral bioavailability due to increased solubility.
Toxicity Studies
Toxicological evaluations indicate that while many oxalamides show low toxicity profiles, specific assessments for this compound are necessary to ascertain safety for clinical use. Preliminary studies suggest no significant cytotoxic effects on normal human cell lines at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N1-(3,4-dimethoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide with oxalamide derivatives and related amides from the evidence, focusing on synthesis, structural features, biological activity, and metabolic stability .
Structural Analogues with Antiviral Activity
Key oxalamide-based HIV entry inhibitors () share structural similarities, particularly in the use of aromatic and heterocyclic substituents:
Key Observations :
- The target compound replaces the chlorophenyl and thiazole groups in Compounds 13–15 with dimethoxyphenyl and thiopyranylmethyl moieties. This substitution may enhance metabolic stability due to reduced electrophilicity (methoxy vs. chloro) and the thiopyran ring’s resistance to oxidation .
Oxalamides with Enzyme-Targeting Activity
Compounds from and highlight oxalamides designed for enzyme modulation:
Key Observations :
- The thiopyran moiety introduces sulfur, which could alter binding to enzymes reliant on hydrophobic or π-π interactions.
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound resembles No. 2225 but with additional steric bulk from the thiopyran ring. This may slow glucuronidation or hydroxylation, common pathways for methoxy-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
